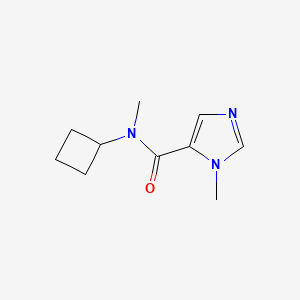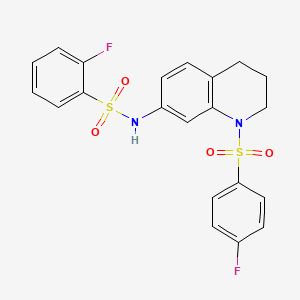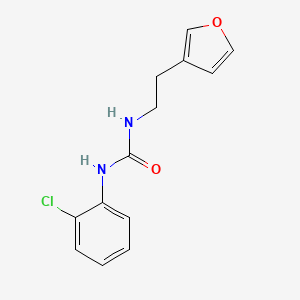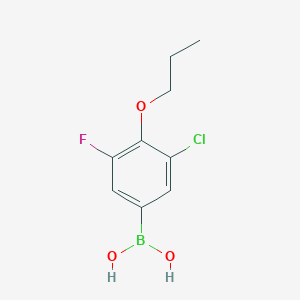
3-Chloro-5-fluoro-4-propoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a chemical compound that is part of the phenylboronic acid derivatives. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the provided papers do not directly discuss 3-chloro-5-fluoro-4-propoxyphenylboronic acid, they do provide insights into related compounds and their applications.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives, such as the one mentioned, typically involves the use of organometallic reagents or halogenated intermediates. In the context of the provided data, the synthesis of organotin esters of a structurally related compound is described. These esters were synthesized and characterized by various spectroscopic methods, suggesting that similar techniques could be applied to the synthesis and analysis of 3-chloro-5-fluoro-4-propoxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. The provided data includes the crystal structure analysis of an organotin ester, which revealed a tetrahedral geometry around the tin atom. This information can be extrapolated to suggest that the molecular structure of 3-chloro-5-fluoro-4-propoxyphenylboronic acid would also be significant in determining its chemical behavior .
Chemical Reactions Analysis
Phenylboronic acids and their derivatives are commonly used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The data does not specifically mention the chemical reactions of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but it can be inferred that it would participate in similar reactions due to its functional group. The derivative of 3-chloropropanediol mentioned in the first paper could be used in trace analysis, indicating that derivatives of phenylboronic acids can be important in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their substituents. The presence of chlorine, fluorine, and propoxy groups in the compound of interest would affect its polarity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but they do highlight the importance of spectroscopic techniques in characterizing these properties in related compounds .
Aplicaciones Científicas De Investigación
-
Rh-Catalyzed Asymmetric Addition Reactions
-
Palladium-Catalyzed Oxidative Cross-Coupling Reaction
-
Suzuki-Miyaura Coupling
These applications highlight the versatility of 3-Chloro-5-fluoro-4-propoxyphenylboronic acid in various scientific contexts. Researchers continue to explore its potential in drug discovery, materials development, and other fields. If you need further details or have additional questions, feel free to ask! 😊
Safety And Hazards
Propiedades
IUPAC Name |
(3-chloro-5-fluoro-4-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDQPSRPPTLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-propoxyphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

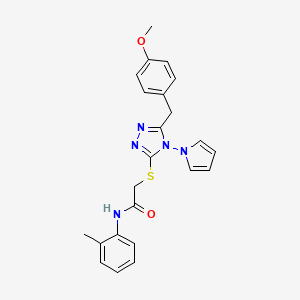
![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)
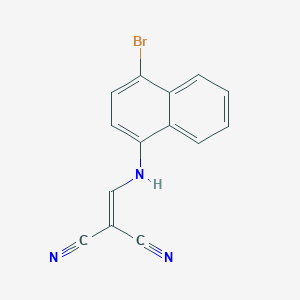
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
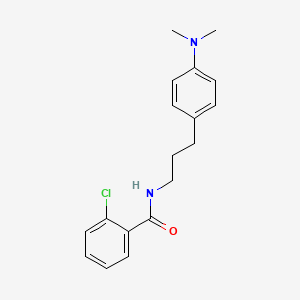
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

